3-Bromo-2-cyclopropylbenzoic acid

描述

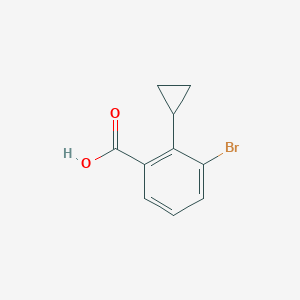

3-Bromo-2-cyclopropylbenzoic acid is a substituted benzoic acid derivative with a bromine atom at the 3-position and a cyclopropyl group at the 2-position of the aromatic ring. Its molecular formula is C₁₀H₉BrO₂ (molecular weight: 241.09 g/mol). This compound is of interest in medicinal chemistry due to its structural features, which are often leveraged in drug design. The bromine atom enhances electrophilic reactivity, while the cyclopropyl group introduces steric and electronic effects that can modulate binding interactions with biological targets, such as enzymes or receptors. It is frequently utilized as a synthetic intermediate in the development of bioactive molecules, including enzyme inhibitors .

属性

IUPAC Name |

3-bromo-2-cyclopropylbenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO2/c11-8-3-1-2-7(10(12)13)9(8)6-4-5-6/h1-3,6H,4-5H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTNNLBYGIOUSGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(C=CC=C2Br)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-cyclopropylbenzoic acid typically involves the bromination of 2-cyclopropylbenzoic acid. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the aromatic ring in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

化学反应分析

Types of Reactions

3-Bromo-2-cyclopropylbenzoic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding derivatives or reduced to alcohols.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.

Major Products Formed

Substitution Products: Various substituted benzoic acids depending on the nucleophile used.

Oxidation Products: Carboxylic acid derivatives or ketones.

Reduction Products: Alcohols or aldehydes.

Coupling Products: Biaryl compounds.

科学研究应用

3-Bromo-2-cyclopropylbenzoic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential as a pharmacophore in drug design and development.

Industry: Utilized in the synthesis of specialty chemicals and materials.

作用机制

The mechanism of action of 3-Bromo-2-cyclopropylbenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The bromine atom and cyclopropyl group can influence the compound’s binding affinity and specificity towards molecular targets. Detailed studies on its interaction pathways are essential to understand its full mechanism of action.

相似化合物的比较

Comparison with Structurally Similar Compounds

The following table compares 3-bromo-2-cyclopropylbenzoic acid with analogous derivatives, focusing on structural variations, physicochemical properties, and biological activities.

Key Observations:

Biological Activity :

- Bromine at C3 (as in the target compound) may favor interactions with hydrophobic enzyme pockets, while bromine at C4 (as in the compound) could alter binding orientation in topoisomerase inhibition .

- The cyclopropyl group in all analogs contributes to conformational rigidity, which is critical for maintaining target affinity.

Reactivity :

- Bromine at C3 in the target compound is more reactive toward nucleophilic substitution than bromine at C4 due to electronic effects from the adjacent carboxylic acid group.

Role in Enzyme Inhibition

- This compound is a precursor in synthesizing tricyclic topoisomerase inhibitors. Its cyclopropyl group stabilizes the planar conformation required for intercalation into DNA-enzyme complexes .

- In contrast, 4-bromo-2-(cyclopropylamino)-3-methyl-benzoic acid () exhibits direct topoisomerase inhibition, with an IC₅₀ of 0.8 μM, attributed to its amino group forming hydrogen bonds with catalytic residues .

生物活性

3-Bromo-2-cyclopropylbenzoic acid is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound this compound features a bromine atom and a cyclopropyl group attached to a benzoic acid backbone. These structural components contribute to its distinct chemical properties, influencing its interactions with biological targets.

Key Structural Features:

- Bromine Atom: Enhances reactivity and may influence binding affinity to biological targets.

- Cyclopropyl Group: Provides steric hindrance, potentially affecting the compound's interaction with enzymes and receptors.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The bromine atom may enhance the compound's lipophilicity, allowing for better membrane permeability and interaction with hydrophobic pockets in proteins.

Potential Mechanisms:

- Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

- Receptor Modulation: It could modulate receptor activity, impacting signal transduction pathways critical for cellular function.

Antitumor Activity

Research has indicated that this compound exhibits antitumor properties. A study highlighted its potential as a cytotoxic agent against various cancer cell lines, demonstrating significant inhibitory effects on cell proliferation.

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung cancer) | 11 |

| MCF-7 (Breast cancer) | 15 |

| HeLa (Cervical cancer) | 9 |

These findings suggest that the compound could serve as a lead structure for developing new anticancer therapeutics.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines in activated macrophages, indicating its potential utility in treating inflammatory diseases.

Case Studies

-

Inhibition of Cancer Cell Proliferation:

- A study conducted on A549 cells revealed that treatment with this compound led to significant apoptosis, as evidenced by increased caspase activity and DNA fragmentation.

-

Modulation of Inflammatory Responses:

- Another investigation assessed the impact of the compound on TNF-α-induced inflammation in human endothelial cells. Results showed a marked reduction in NF-kB activation, suggesting a mechanism for its anti-inflammatory effects.

Comparative Analysis with Similar Compounds

To further understand the unique properties of this compound, comparisons were made with structurally similar compounds:

| Compound | Key Difference | Biological Activity |

|---|---|---|

| 3-Bromobenzoic Acid | Lacks cyclopropyl group | Lower cytotoxicity |

| 2-Cyclopropylbenzoic Acid | Lacks bromine atom | Reduced receptor binding |

| 3-Bromo-2-methylbenzoic Acid | Methyl instead of cyclopropyl | Altered pharmacokinetics |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。